5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride
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Overview
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride is a heterocyclic compound that features a unique structure combining pyrazole and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings.
Uniqueness
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3O |
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Molecular Weight |
189.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-6-5-9-10-3-1-2-4-11-7(6)10;/h5H,1-4,8H2;1H |
InChI Key |
VESJRTHVLLKZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=C(C=NN2C1)N.Cl |
Origin of Product |
United States |
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